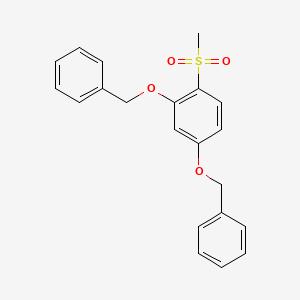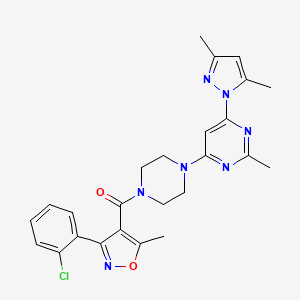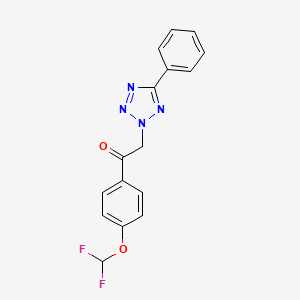
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone, also known as DFP-1080, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds which have been found to exhibit a wide range of biological activities.
Mechanism of Action
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone acts as a competitive inhibitor of DPP-4, binding to the active site of the enzyme and preventing its activity. DPP-4 is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating insulin secretion and glucose homeostasis. By inhibiting DPP-4, this compound can increase the levels of these hormones and improve glucose control.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against DPP-4 in vitro, with an IC50 value of 0.58 nM. In vivo studies have also shown that this compound can increase the levels of GLP-1 and GIP and improve glucose control in animal models of diabetes. However, further studies are needed to determine the long-term effects and safety of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone is its potent inhibitory activity against DPP-4, which makes it a promising candidate for further studies in the area of diabetes research. However, the compound has not been extensively studied for its potential applications in other areas of research, and its long-term effects and safety need to be further evaluated.
Future Directions
Several future directions for research on 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone can be identified, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
2. Evaluation of the long-term effects and safety of this compound in animal models and humans.
3. Investigation of the potential applications of this compound in other areas of research, such as cancer and inflammation.
4. Development of new analogs of this compound with improved potency and selectivity.
5. Studies on the mechanism of action of this compound and its interaction with DPP-4.
In conclusion, this compound is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound exhibits potent inhibitory activity against DPP-4 and has promising applications in the area of diabetes research. However, further studies are needed to determine its long-term effects and safety, and to explore its potential applications in other areas of research.
Synthesis Methods
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-(difluoromethoxy)benzaldehyde with 5-phenyl-2H-tetrazole in the presence of a base to form the intermediate compound, which is then further reacted with ethyl chloroacetate to give the final product, this compound.
Scientific Research Applications
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone has been found to exhibit potent inhibitory activity against a class of enzymes called dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors have been extensively studied for their potential applications in the treatment of type 2 diabetes, as they can increase the levels of incretin hormones which regulate glucose homeostasis. This compound has been found to exhibit superior inhibitory activity against DPP-4 compared to other known inhibitors, making it a promising candidate for further studies in this area.
properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-(5-phenyltetrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O2/c17-16(18)24-13-8-6-11(7-9-13)14(23)10-22-20-15(19-21-22)12-4-2-1-3-5-12/h1-9,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACSHBJEMOFVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

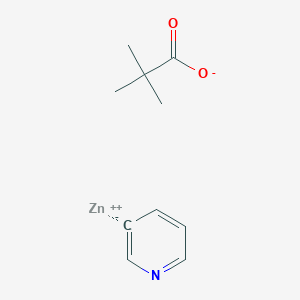
![N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592771.png)

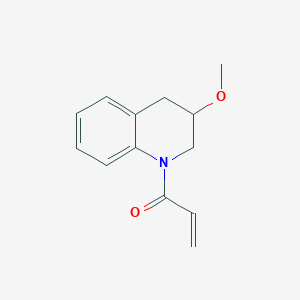
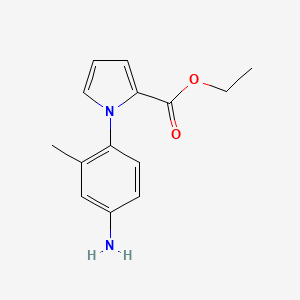
![N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2592780.png)
![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2592781.png)

![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)
